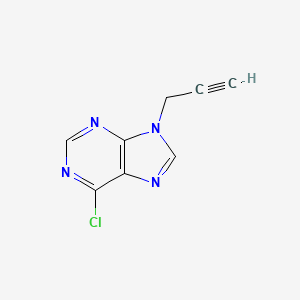

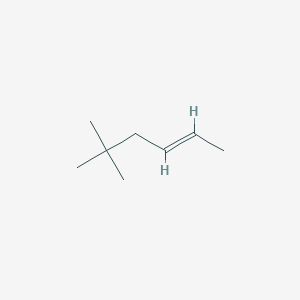

![molecular formula C10H19N B3327668 螺[4.5]癸烷-8-胺 CAS No. 3643-25-2](/img/structure/B3327668.png)

螺[4.5]癸烷-8-胺

描述

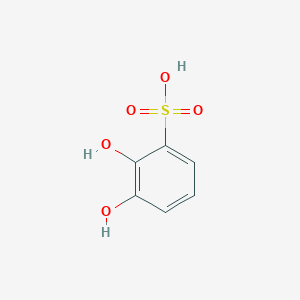

Spiro[4.5]decan-8-amine is a spirocyclic compound with the molecular formula C10H19N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

Spiro[4.5]decan-8-amine can be synthesized through a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid . This process is catalyzed by MCM-41-Schiff base-CuSO4·5H2O, and the resulting spiro thiazolidinone derivatives can be obtained in high yields (up to 97%) .Molecular Structure Analysis

The molecular structure of Spiro[4.5]decan-8-amine consists of a spirocyclic ring system . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Spiro[4.5]decan-8-amine can participate in various chemical reactions. For instance, it can be used in the synthesis of spiro thiazolidinone derivatives through a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid .Physical And Chemical Properties Analysis

Spiro[4.5]decan-8-amine has a molecular weight of 153.265 Da . The hydrochloride form of Spiro[4.5]decan-8-amine has a melting point of 324-326°C .科学研究应用

合成和化学应用

螺杂环化合物的有效合成: 已合成螺[4.5]癸烷-8-胺衍生物,以用于有机化学。孟等人(2017 年)详细介绍了螺杂环化合物(如 6-氨基-8-芳基-3,4-二氢-1H-螺[萘-2,2'-[1,3]二氧戊环]-5,7-二腈和 8-亚芳基-4-芳基-7,8-二氢-5H-螺[喹唑啉-6,2'-[1,3]二氧戊环]-2-胺衍生物)的有效四组分反应合成,原料为 1,4-二氧螺[4.5]癸烷-8-酮。由于结构多样性,这些螺杂环化合物在药物发现和材料科学中具有潜在应用 (孟等人,2017 年)。

使用微波辐射在水中进行绿色合成: 彭等人(2010 年)描述了一种绿色方法来合成亚芳基取代的螺[4,5]癸烷-8-酮衍生物。这种环保方法包括在微波辐射下,芳香醛与 1,4-二氧-螺[4.5]癸烷-8-酮在水中进行碱催化反应,具有反应时间短、产率高、适用范围广等优点 (彭等人,2010 年)。

材料科学中的应用

- **聚酰亚胺合成用于有机溶解性和光学透明性**: 已探索衍生自螺[4.5]癸烷-8-胺衍生物的新型聚酰亚胺的合成,以实现其高有机溶解性和光学透明性。张等人(2010 年)使用螺(芴-9,9'-氧杂蒽)骨架双(醚胺)单体合成了聚酰亚胺。这些聚酰亚胺表现出低吸湿性、低介电常数和优异的热稳定性等特性,使其适用于材料科学中的应用,尤其是在电子和光学领域 (张等人,2010 年)。

制药和生物学应用

受天然产物启发的支架合成: 詹金斯等人(2009 年)报道了受生物活性天然产物启发的合成新型螺支架。这些支架含有两个氨基,设计为易于转化为先导生成文库,用于药物发现,利用酰胺形成或还原胺化程序。此类支架在新型药理化合物的开发中至关重要 (詹金斯等人,2009 年)。

抗病毒应用: 菲塔斯等人(2010 年)探索了在螺哌嗪中引入一个额外的氨基,以提高抗甲型流感病毒活性。他们的研究鉴定了对甲型流感 H3N2 病毒具有活性的二氨基衍生物,突显了螺[4.5]癸烷-8-胺衍生物在抗病毒药物开发中的潜力 (菲塔斯等人,2010 年)。

作用机制

Target of Action

Spiro[4.5]decan-8-amine primarily targets the Prolyl Hydroxylase Domains (PHDs) .

Mode of Action

Spiro[4.5]decan-8-amine interacts with its targets, the PHDs, by binding to the active site of these enzymes . This binding competes with the 2-oxoglutarate (2OG) co-substrate, thereby inhibiting the activity of the PHDs . The extent to which the compound competes with HIF-α, and possibly other PHD substrates, varies .

Biochemical Pathways

The inhibition of PHDs by Spiro[4.5]decan-8-amine affects the HIF pathway . Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, signaling for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, Spiro[4.5]decan-8-amine can mimic elements of the physiological hypoxic response, leading to the upregulation of HIF target genes . These genes include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Result of Action

The molecular and cellular effects of Spiro[4.5]decan-8-amine’s action primarily involve the upregulation of HIF target genes . This upregulation can lead to increased production of proteins like EPO and VEGF, which have significant roles in processes such as erythropoiesis and angiogenesis .

Action Environment

The action, efficacy, and stability of Spiro[4.5]decan-8-amine can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the oxygen levels in the cellular environment, given its role in the HIF pathway

安全和危害

属性

IUPAC Name |

spiro[4.5]decan-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIGFMXNPDOLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)

![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)

![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)